molecular formula C₂₇H₂₂D₄O₁₇ B1155032 Genistein-d4 Diglucuronide

Genistein-d4 Diglucuronide

Cat. No.: B1155032
M. Wt: 626.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Genistein-d4 Diglucuronide is a deuterated metabolite of the isoflavone Genistein, a phytoestrogen found in soy products. It is formed via sequential glucuronidation by uridine diphosphate (UDP)-glucuronosyltransferase (UGT) enzymes, where two glucuronic acid moieties are conjugated to Genistein. This compound exhibits specific inhibitory activity against tyrosine kinases, including the autophosphorylation of epidermal growth factor receptor (EGFR) kinase, which is critical in modulating cell proliferation and apoptosis pathways . The deuterated form (d4) enhances metabolic stability, making it valuable for pharmacokinetic and tracer studies.

Properties

Molecular Formula

C₂₇H₂₂D₄O₁₇

Molecular Weight

626.51

Synonyms

β-​D-​Glucopyranosiduronic Acid 4-​[7-​(β-​D-​Glucopyranuronosylox​y)​-​5-​hydroxy-​4-​oxo-​4H-​1-​benzopyran-​3-​yl]​phenyl-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Diglucuronide Compounds

Metabolic Pathways and Enzymatic Formation

Genistein-d4 Diglucuronide :

  • Synthesized via UGT isoforms, likely UGT1A1 or UGT1A9, which are implicated in the glucuronidation of phenolic compounds. The process involves two-step conjugation: monoglucuronide formation followed by diglucuronidation .

Curcumin Diglucuronide :

  • Curcumin undergoes glucuronidation primarily in the liver and intestines. The diglucuronide form is synthesized via UGT1A1 and UGT1A8, resulting in significantly reduced antioxidant activity compared to the parent compound (10-fold lower DPPH scavenging and negligible ORAC values) .

Quercetin Diglucuronide :

  • Formed in the liver and detected in plasma (4.6%) and urine (17.2%). Methylated variants (e.g., methylated quercetin diglucuronide) are also observed, highlighting structural diversity in conjugation patterns .

Phlorizin Diglucuronide :

  • A metabolite of phlorizin, a natural SGLT-2 inhibitor. Diglucuronidation enhances its binding affinity to SGLT-2, improving hypoglycemic effects compared to the parent compound .

Bilirubin Diglucuronide :

  • Synthesized exclusively via UDP-glucuronosyltransferase (UGT1A1) in a two-step process.
Table 1: Enzymatic Pathways of Selected Diglucuronides
Compound Key UGT Isoforms Mechanism Stability/Excretion
This compound UGT1A1, UGT1A9 Sequential glucuronidation Enhanced metabolic stability
Curcumin Diglucuronide UGT1A1, UGT1A8 Two-step conjugation Rapid excretion, low activity
Bilirubin Diglucuronide UGT1A1 Microsomal UDP-dependent synthesis Stable, bile-excreted
Phlorizin Diglucuronide UGT2B7 (hypothesized) Mono- to diglucuronide conversion Improved SGLT-2 affinity

Structural and Functional Differences

  • This compound : Retains the isoflavone core with glucuronides at positions 7 and 4'. Deuterium substitution enhances resistance to cytochrome P450-mediated degradation.
  • Curcumin Diglucuronide: Glucuronidation occurs on phenolic -OH groups, reducing its planar structure and antioxidant capacity .
  • Quercetin Diglucuronide : Conjugation at the 3'-OH and 7-OH positions, with methylated forms further altering bioavailability .
  • Bilirubin Diglucuronide : Linear tetrapyrrole structure with glucuronides on propionic acid groups, critical for aqueous solubility and biliary excretion .

Enzyme Specificity and Temperature Dependence

  • UGT Isoform Specificity: Human UGT1A7 preferentially forms diglucuronides of planar molecules like benzo(a)pyrene-3,6-quinol, whereas UGT1A1 is critical for bilirubin and Genistein derivatives .
  • Temperature Sensitivity : Bilirubin diglucuronide formation increases above 20°C, suggesting conformational changes in UGT1A1 or membrane fluidity . This contrasts with this compound, where temperature effects are less studied but deuterium substitution may mitigate metabolic lability.

Research Implications and Gaps

  • This compound : Further studies are needed to identify specific UGT isoforms involved and assess its tissue distribution.
  • Comparative Detoxification Pathways : Bilirubin and Genistein diglucuronides highlight the role of UGT1A1 in eliminating hydrophobic compounds, but structural differences dictate divergent biological roles.
  • Therapeutic Potential: Phlorizin diglucuronide’s enhanced SGLT-2 inhibition suggests diglucuronidation can improve drug efficacy, a strategy underutilized for Genistein derivatives.

Q & A

Basic Research Questions

Q. How can Genistein-d4 Diglucuronide be reliably detected and quantified in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound in plasma, serum, or bile. Key steps include:

  • Using deuterated internal standards (e.g., genistein-d4) to correct for matrix effects and ionization efficiency .
  • Employing selected reaction monitoring (SRM) transitions targeting molecular ions (e.g., m/z shifts of 176 Da for glucuronides) to distinguish diglucuronides from monoglucuronides and unconjugated forms .
  • Validating methods with calibration curves and stability tests under varying pH and temperature conditions to account for metabolite degradation .

Q. Which UDP-glucuronosyltransferase (UGT) isoforms are primarily responsible for this compound formation?

  • Methodological Answer : Reaction phenotyping using recombinant UGT isoforms is critical. For example:

  • Incubate Genistein-d4 with human liver microsomes or individual UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A8, 1A9) to identify major contributors .
  • Quantify enzyme-specific activity via kinetic parameters (e.g., VmaxV_{max}, KmK_m) and compare relative contributions using selective inhibitors or siRNA knockdowns .
  • Note that UGT1A4 is often dominant in diglucuronidation, but interspecies differences (e.g., rat vs. human) require validation .

Advanced Research Questions

Q. How can researchers distinguish enzymatic diglucuronidation from non-enzymatic acyl migration artifacts?

  • Methodological Answer :

  • Stabilization : Add ascorbic acid (200 mM in methanol) to terminate reactions, preventing non-enzymatic conversion of monoglucuronides to diglucuronides during sample processing .
  • Kinetic Analysis : Compare diglucuronide formation rates in UGT-expressing systems versus control (e.g., heat-inactivated enzymes). A time-dependent increase in diglucuronide only in active UGT systems confirms enzymatic activity .
  • Isotopic Labeling : Use 13C^{13}C-labeled UDP-glucuronic acid to trace glucuronide incorporation sites, ensuring the diglucuronide structure aligns with enzymatic specificity .

Q. What synthetic strategies are effective for producing this compound standards?

  • Methodological Answer :

  • Chemical Synthesis : Optimize glucuronidation using Koenigs-Knorr reactions with protected glucuronic acid donors. For example, synthesize quercetin diglucuronide analogs via regioselective glycosylation (yields ~19% for 4′-glucuronide) and purify via semi-preparative HPLC .
  • Enzymatic Synthesis : Use recombinant UGTs (e.g., UGT1A4) in vitro with excess UDP-glucuronic acid to maximize diglucuronide yield. Monitor reaction progress with LC-UV/MS and isolate products using solid-phase extraction .

Q. How should researchers address contradictions in reported UGT isoform contributions to diglucuronidation?

  • Methodological Answer :

  • System-Specific Factors : Evaluate enzyme expression levels (e.g., hepatic vs. intestinal UGTs) and co-factor availability (e.g., Mg2+^{2+}, albumin) that alter isoform activity .
  • Interindividual Variability : Analyze genotypic polymorphisms (e.g., UGT1A1*28) in human donor microsomes to explain divergent metabolic rates .
  • Data Normalization : Express diglucuronide formation as a percentage of total glucuronides to account for batch-to-batch variability in enzyme activity .

Experimental Design Considerations

Q. What critical factors should be controlled in in vivo pharmacokinetic studies of this compound?

  • Key Considerations :

  • Sampling Timing : Collect bile and plasma at multiple time points to capture enterohepatic recirculation, which prolongs diglucuronide exposure .
  • Stabilization Protocols : Immediately acidify samples (pH 3–4) and store at -80°C to prevent ex vivo deglucuronidation .
  • Cholestyramine Co-Administration : Use bile acid sequestrants to block reabsorption, isolating systemic vs. hepatic contributions to diglucuronide kinetics .

Q. How can researchers validate the biological activity of this compound compared to its parent compound?

  • Methodological Answer :

  • Tyrosine Kinase Inhibition Assays : Compare IC50_{50} values of this compound and unconjugated genistein against epidermal growth factor receptor (EGFR) kinase using in vitro phosphorylation assays .
  • Cell Permeability Studies : Use Caco-2 monolayers to assess diglucuronide transport efficiency, confirming whether hydrolysis to genistein is required for intracellular activity .

Data Interpretation Challenges

Q. Why might bilirubin diglucuronide studies inform this compound research?

  • Insights :

  • Bilirubin diglucuronide formation involves UGT1A1 and membrane-bound dismutation enzymes, analogous to sequential glucuronidation steps for xenobiotics .
  • Lessons from bilirubin stabilization (e.g., albumin binding, reducing agents) can be adapted to improve this compound assay reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.